1-(3,3,3-Trifluoropropyl)-1H-pyrazole-5-carboxylic acid (CAS 1245772-05-7) is a highly specialized, fluorinated heterocyclic building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Structurally, it features a pyrazole-5-carboxylic acid core—a widely validated bioisostere for phenyl rings and amides—functionalized at the N1 position with a 3,3,3-trifluoropropyl chain. This specific functionalization is highly valued in procurement because it introduces a terminal trifluoromethyl (CF3) group for metabolic stability and lipophilicity, while the two-carbon ethylene linker (-CH2-CH2-) effectively insulates the pyrazole core from the strong inductive electron-withdrawing effects of the fluorine atoms. This insulation preserves the intrinsic pKa of the carboxylic acid, ensuring high reactivity during standard amide coupling workflows, making it a highly processable precursor compared to more closely fluorinated analogs [1].
Substituting this compound with cheaper, more common analogs compromises either the final API's pharmacokinetic profile or the synthetic processability. Using non-fluorinated analogs like 1-propyl-1H-pyrazole-5-carboxylic acid leaves the aliphatic chain vulnerable to rapid CYP450-mediated omega-oxidation, drastically increasing in vivo clearance. Conversely, substituting with the shorter 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid places the highly electronegative CF3 group adjacent to the pyrazole nitrogen. This proximity significantly withdraws electron density from the ring, lowering the pKa of the 5-carboxylic acid and reducing its nucleophilicity. In practical terms, this deactivation leads to sluggish amide coupling reactions, requiring forcing conditions, excess coupling reagents, or elevated temperatures that can cause epimerization or degradation of sensitive amine partners. The 3,3,3-trifluoropropyl group provides the exact steric and electronic decoupling required to maintain both metabolic stability and synthetic efficiency [1].
During high-throughput library synthesis, the reactivity of the carboxylic acid building block dictates the overall yield and purity of the final amides. Due to the insulating effect of the two-carbon linker, 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid maintains a favorable pKa, allowing for rapid and complete activation. Under standard HATU/DIPEA coupling conditions at room temperature, it typically achieves >88% conversion to the corresponding amide within 2 hours. In direct contrast, the 1-(2,2,2-trifluoroethyl) analog suffers from inductive deactivation, often yielding <60% conversion under identical conditions and requiring prolonged heating or stronger bases[1].
| Evidence Dimension | Amide coupling conversion rate (HATU/DIPEA, RT, 2h) |
| Target Compound Data | >88% conversion |
| Comparator Or Baseline | 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid (<60% conversion) |
| Quantified Difference | Approx. 30% higher conversion under mild conditions |
| Conditions | Standard parallel synthesis workflow, equimolar primary amine, room temperature |
High and predictable coupling yields prevent the waste of expensive, complex amine intermediates and reduce the need for labor-intensive chromatographic purification.
The primary driver for procuring a fluorinated alkyl chain is to block metabolic liabilities. When incorporated into drug scaffolds, the 3,3,3-trifluoropropyl group effectively resists omega-oxidation. In human liver microsome (HLM) assays, amides derived from the 3,3,3-trifluoropropyl pyrazole exhibit significantly lower intrinsic clearance (CLint ~12 µL/min/mg protein). A direct substitution with a standard 1-propyl-1H-pyrazole analog results in rapid aliphatic oxidation, driving clearance rates up to ~75 µL/min/mg protein [1].
| Evidence Dimension | Intrinsic Clearance (CLint) in HLM |
| Target Compound Data | ~12 µL/min/mg protein |
| Comparator Or Baseline | 1-propyl-1H-pyrazole derivative (~75 µL/min/mg protein) |
| Quantified Difference | 6-fold reduction in microsomal clearance |
| Conditions | In vitro human liver microsome (HLM) stability assay, 30 min incubation |
Selecting the trifluoropropyl building block directly translates to longer in vivo half-lives for the resulting drug candidates, reducing the risk of late-stage pharmacokinetic failure.
Tuning lipophilicity is critical for optimizing cell membrane permeability and target binding affinity. The 3,3,3-trifluoropropyl substituent provides a highly predictable increase in lipophilicity. Compared to the baseline 1-methyl-1H-pyrazole-5-carboxylic acid, the incorporation of the 3,3,3-trifluoropropyl chain contributes an additional +0.9 to +1.0 log units to the final scaffold's LogD (at pH 7.4). This allows medicinal chemists to precisely dial in the required hydrophobicity without introducing excessively bulky or metabolically unstable aromatic rings[1].
| Evidence Dimension | Scaffold LogD (pH 7.4) contribution |
| Target Compound Data | +0.9 to +1.0 log units shift |
| Comparator Or Baseline | 1-methyl-1H-pyrazole-5-carboxylic acid (Baseline, 0 shift) |
| Quantified Difference | ~1.0 log unit increase in lipophilicity |
| Conditions | Calculated/measured LogD shift in standard biphasic buffer/octanol systems |
Provides a reliable, quantitative vector for increasing target compound permeability and oral bioavailability during the lead optimization phase.
Due to its high amide coupling efficiency (>88% conversion) and predictable reactivity, this compound is the ideal choice for automated, parallel library synthesis. It allows chemists to rapidly generate arrays of fluorinated pyrazole amides without needing to optimize coupling conditions for each well, saving both time and expensive amine partners[1].
When a lead compound containing a standard N-alkyl pyrazole (e.g., N-methyl or N-propyl) fails in vivo due to high microsomal clearance, substituting with this 3,3,3-trifluoropropyl building block is a primary strategy. It directly blocks omega-oxidation, significantly extending the half-life of the API while maintaining the necessary steric bulk[1].
In the design of novel fungicides and insecticides, the precise +0.9 LogD enhancement provided by the trifluoropropyl group improves cuticular penetration in plants and insects. Furthermore, the robust environmental and metabolic stability of the CF3 group ensures prolonged efficacy in field conditions compared to non-fluorinated analogs [1].
Irritant